

Technical Guide: Therapeutic Target Identification for 3-(Pentyloxy)azetidine

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Compound of Interest

Compound Name: 3-(Pentyloxy)azetidine

CAS No.: 1220021-55-5

Cat. No.: B1439876

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Executive Summary

3-(Pentyloxy)azetidine (CAS: 1309207-29-1, HCl salt) represents a high-value "fragment-lead" in medicinal chemistry.^[1] It combines a constrained, polar azetidine head group with a flexible, lipophilic pentyloxy tail. This amphiphilic topology mimics the pharmacophores of several bioactive lipid modulators and neurotransmitter transporter inhibitors.

This guide outlines a systematic approach to identifying therapeutic targets for this scaffold, moving from in silico prediction to biophysical validation. The core hypothesis posits that the 3-alkoxyazetidine motif functions as a bioisostere for 3-alkoxypyrrolidines and piperidines, granting access to targets within the Central Nervous System (CNS) and Lipid Signaling GPCRs.

Part 1: Chemical Profile & Pharmacophore Mapping

To identify targets, we must first define the molecular interaction potential of the probe.

Structural Properties^[2]^[3]^[4]

- Core: Azetidine (4-membered nitrogen heterocycle).[2] High ring strain (~25 kcal/mol) lowers the pKa of the amine (typically ~9.5-10.0) compared to pyrrolidine, enhancing blood-brain barrier (BBB) permeability.
- Linker: Ether oxygen at the 3-position. Acts as a hydrogen bond acceptor (HBA) and introduces a specific vector for the side chain.
- Tail: Pentyl group ()
(). Provides significant lipophilicity (cLogP shift ~ +2.5 vs. unsubstituted azetidine), enabling interaction with deep hydrophobic pockets or lipid bilayers.

The "Lipid-Amine" Pharmacophore

The molecule projects three distinct interaction points essential for target recognition:

- Cationic Center (N1): Interactions with Asp/Glu residues in GPCR transmembrane bundles or transporter vestibules.
- H-Bond Acceptor (O3): Directional interaction with Ser/Thr/Tyr residues.
- Hydrophobic Vector (C5-Tail): Van der Waals contacts in allosteric pockets.

Part 2: High-Confidence Target Classes

Based on structural homology to known actives (SAR by catalog) and bioisosteric principles, the following target classes are prioritized.

Monoamine Transporters (SERT, NET, DAT)

The 3-substituted azetidine scaffold is a privileged structure in Triple Reuptake Inhibitors (TRIs).

- Mechanism: Competitive inhibition of neurotransmitter uptake.
- Rationale: Literature validates 3-aryl-3-oxypropylamine motifs as potent TRIs. While most potent analogs possess an aryl ether, the pentyl ether variant serves as a lipophilic probe to map the hydrophobic tolerance of the S1/S2 pockets in the transporter.

- Reference: Han et al.[3] demonstrated that 3-substituted azetidines effectively inhibit serotonin and norepinephrine reuptake [1].

Sphingosine-1-Phosphate Receptors (S1P1-5)

- Mechanism: Agonism or functional antagonism (internalization).
- Rationale: S1P receptors bind endogenous sphingolipids (polar head + long alkyl tail). **3-(Pentyloxy)azetidine** mimics the sphingosine headgroup (amino-alcohol equivalent) and the proximal lipid tail.
- Analogy: Approved drugs like Siponimod and Ozanimod utilize constrained azetidine/azetidine-like cores with lipophilic extensions to navigate the S1P binding tunnel.

Nicotinic Acetylcholine Receptors (nAChR)

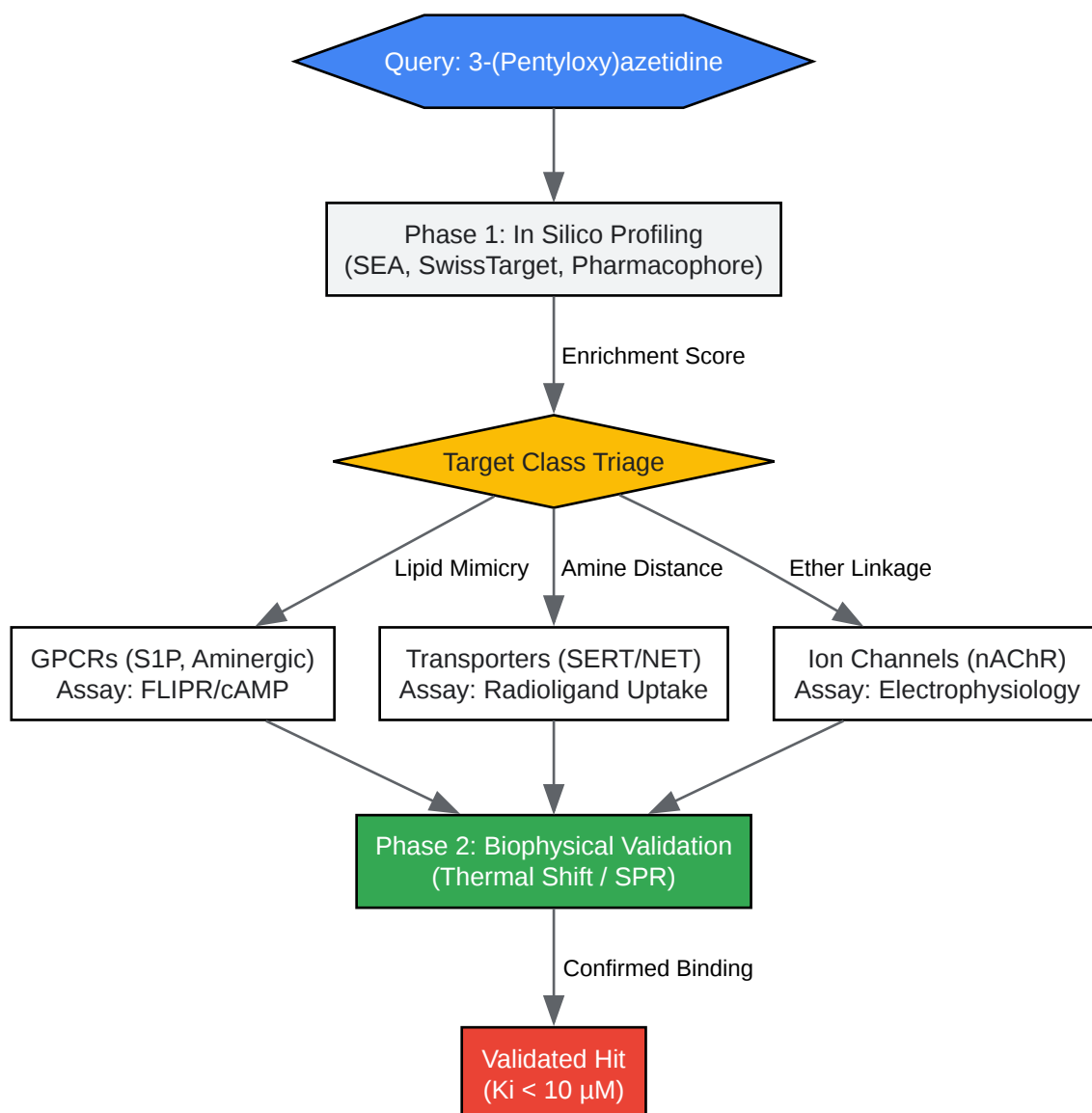
- Mechanism: Orthosteric modulation (or subtypes).
- Rationale: The "Azetidine ether" is a classic pharmacophore for nAChR ligands (e.g., A-85380 derivatives). The distance between the basic nitrogen and the ether oxygen is critical for binding to the acetylcholine pocket. The pentyl chain may probe the accessory hydrophobic pocket often exploited to gain subtype selectivity.

Soluble Epoxide Hydrolase (sEH)

- Mechanism: Transition state inhibition.
- Rationale: Azetidine ureas and amides are documented sEH inhibitors [2].[4] While **3-(Pentyloxy)azetidine** lacks the urea moiety, it serves as a nucleophilic fragment for fragment-based growing into the catalytic tunnel of sEH.

Part 3: Target Deconvolution Workflow

The following diagram illustrates the decision tree for validating targets for **3-(Pentyloxy)azetidine**.



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Figure 1: Strategic workflow for deconvoluting the pharmacological profile of azetidine ether probes.

Part 4: Experimental Protocols

To validate the hypotheses above, the following specific assays are recommended.

Protocol: Thermal Proteome Profiling (TPP)

Since the specific target is hypothetical, TPP allows for an unbiased, proteome-wide search.

- Lysate Preparation: Generate cell lysates (e.g., HEK293 or SH-SY5Y for CNS targets).
- Compound Incubation: Treat lysate aliquots with **3-(Pentyloxy)azetidine** (10 μ M and 100 μ M) vs. DMSO control.
- Thermal Challenge: Heat aliquots across a gradient (37°C to 67°C).
- Analysis: Quantitative Mass Spectrometry (LC-MS/MS).
- Hit Criteria: Proteins showing a significant thermal stability shift (C) in the presence of the compound are candidate targets.

Protocol: Monoamine Uptake Assay (SERT/NET)

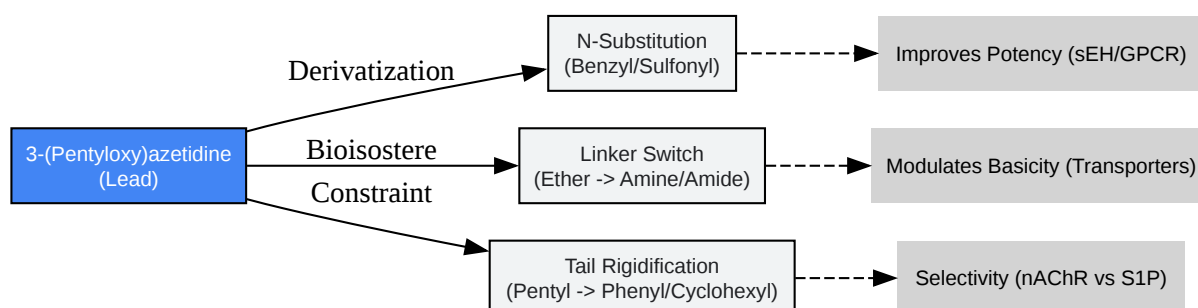
To test the "Triple Reuptake" hypothesis:

Step	Description
1. Cell Line	CHO or HEK293 cells stably expressing hSERT, hNET, or hDAT.
2. Seeding	50,000 cells/well in 96-well plates (Poly-D-lysine coated).
3. Treatment	Add 3-(Pentyloxy)azetidine (0.1 nM – 10 μ M) in assay buffer (HBSS + 0.1% BSA). Incubate 15 min at 37°C.
4. Substrate	Add fluorescent neurotransmitter analog (e.g., ASP+ for NET/DAT) or radiolabeled [3H]-5-HT.
5. Detection	Measure fluorescence intensity or scintillation counts after 30 min.
6. Analysis	Plot dose-response curves to determine

Part 5: SAR & Analog Expansion

If **3-(Pentyloxy)azetidine** shows weak activity (

), structural optimization is required. The following SAR map guides expansion.



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Figure 2: Structural Activity Relationship (SAR) expansion strategy.

Critical Modification: N-Substitution

The free amine of **3-(Pentyloxy)azetidine** is a versatile handle.

- For sEH Inhibition: React with isocyanates to form urea derivatives (e.g., N-benzyl-**3-(pentyloxy)azetidine-1-carboxamide**).
- For Sigma Receptors: Alkylate with phenethyl halides to target Sigma-1 () receptors, known to bind N-alkylated saturated heterocycles.

Part 6: References

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